Oxacyclohexadec-13-en-2-one, (13E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-13-en-2-one, (13E)-, can be synthesized through several methods. One common method involves the cyclization of a long-chain hydroxy acid under acidic conditions . For example, the reaction of a 15-carbon hydroxy acid with an acid catalyst such as sulfuric acid or bismuth chloride can yield the desired lactone . The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of oxacyclohexadec-13-en-2-one, (13E)-, often involves the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Oxacyclohexadec-13-en-2-one, (13E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and esters.
Scientific Research Applications
Oxacyclohexadec-13-en-2-one, (13E)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of oxacyclohexadec-13-en-2-one, (13E)-, involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects . Additionally, its musk-like odor is due to its ability to bind to olfactory receptors, eliciting a sensory response .
Comparison with Similar Compounds
Similar Compounds
(13Z)-Oxacyclohexadec-13-en-2-one: An isomer with a different configuration around the double bond.
Oxacyclohexadec-12-en-2-one, (12E)-: A similar compound with the double bond at a different position.
Uniqueness
Oxacyclohexadec-13-en-2-one, (13E)-, is unique due to its specific configuration and the resulting chemical and sensory properties . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
99219-32-6 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(13E)-1-oxacyclohexadec-13-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |
InChI Key |
AGZBJJSLDGWKSU-CSKARUKUSA-N |
Isomeric SMILES |
C1CCCCCC(=O)OCC/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)OCCC=CCCCC1 |
Origin of Product |
United States |
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